molecular formula C6H2Cl4O2 B13740972 Tetrachlororesorcinol CAS No. 28520-00-5

Tetrachlororesorcinol

Cat. No.: B13740972
CAS No.: 28520-00-5
M. Wt: 247.9 g/mol
InChI Key: SBQZVLLSNGZXLX-UHFFFAOYSA-N
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Description

Tetrachlororesorcinol is a chlorinated derivative of resorcinol, with the molecular formula C6H2Cl4O2 . It is a crystalline solid that is primarily used in various chemical processes and research applications. The compound is known for its stability and reactivity, making it a valuable substance in both industrial and scientific settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachlororesorcinol can be synthesized through the chlorination of resorcinol. The process typically involves the reaction of resorcinol with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the resorcinol molecule .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of resorcinol and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tetrachlororesorcinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrachlororesorcinol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and as a reagent in various organic reactions.

    Biology: this compound is studied for its potential effects on biological systems, including its antimicrobial properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly for its antiseptic and disinfectant properties.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of tetrachlororesorcinol involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme activity, leading to its antimicrobial effects. The compound can also inhibit the synthesis of certain biomolecules by interacting with key enzymes and pathways .

Comparison with Similar Compounds

    Pentachlorophenol: Another chlorinated phenol used as a pesticide and disinfectant.

    Tetrachlorohydroquinone: A related compound with similar chemical properties.

    Trichlororesorcinol: A less chlorinated derivative of resorcinol

Uniqueness: Tetrachlororesorcinol is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly useful in various chemical processes and research applications .

Properties

CAS No.

28520-00-5

Molecular Formula

C6H2Cl4O2

Molecular Weight

247.9 g/mol

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-diol

InChI

InChI=1S/C6H2Cl4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H

InChI Key

SBQZVLLSNGZXLX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl)O

Origin of Product

United States

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